molecular formula C13H10N4O4S B2507729 2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide CAS No. 1904414-43-2

2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Cat. No. B2507729
CAS RN: 1904414-43-2
M. Wt: 318.31
InChI Key: IFNSHMXNVBDWAM-UHFFFAOYSA-N
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Description

2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, also known as PTQS, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTQS is a heterocyclic compound that contains both quinazoline and pyridine rings, making it a unique compound with diverse properties.

Mechanism of Action

The mechanism of action of 2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. 2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and proliferation. It has also been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body.
Biochemical and physiological effects:
2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. 2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has several advantages for use in lab experiments, including its high yield synthesis method, its potent biological activity, and its unique chemical structure. However, 2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, including its potential applications in drug discovery and development, its use as a tool for studying enzyme activity and signaling pathways, and its potential for use in the treatment of various diseases, including cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide and its potential therapeutic applications.

Synthesis Methods

2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can be synthesized using various methods, including the condensation reaction between 3-aminopyridine and 2,3-dichloro-1,4-naphthoquinone, followed by the reaction with 6-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione and sulfonamide. This method yields 2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide as a yellow solid with a high yield.

Scientific Research Applications

2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have potent antitumor, anti-inflammatory, and antimicrobial activities. 2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has also been found to inhibit the activity of various enzymes, including tyrosine kinase and carbonic anhydrase.

properties

IUPAC Name

2,4-dioxo-N-pyridin-3-yl-1H-quinazoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4S/c18-12-10-6-9(3-4-11(10)15-13(19)16-12)22(20,21)17-8-2-1-5-14-7-8/h1-7,17H,(H2,15,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNSHMXNVBDWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

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